Cas no 2228340-05-2 (3-(2-bromoethyl)-4-chlorocinnoline)
3-(2-bromoethyl)-4-chlorocinnoline Chemical and Physical Properties
Names and Identifiers
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- 3-(2-bromoethyl)-4-chlorocinnoline
- 2228340-05-2
- EN300-2007082
-
- Inchi: 1S/C10H8BrClN2/c11-6-5-9-10(12)7-3-1-2-4-8(7)13-14-9/h1-4H,5-6H2
- InChI Key: BOGZVCNUCNHIDH-UHFFFAOYSA-N
- SMILES: BrCCC1=C(C2C=CC=CC=2N=N1)Cl
Computed Properties
- Exact Mass: 269.95594g/mol
- Monoisotopic Mass: 269.95594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 25.8Ų
3-(2-bromoethyl)-4-chlorocinnoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2007082-1g |
3-(2-bromoethyl)-4-chlorocinnoline |
2228340-05-2 | 1g |
$1701.0 | 2023-09-16 | ||
| Enamine | EN300-2007082-5g |
3-(2-bromoethyl)-4-chlorocinnoline |
2228340-05-2 | 5g |
$4930.0 | 2023-09-16 | ||
| Enamine | EN300-2007082-10g |
3-(2-bromoethyl)-4-chlorocinnoline |
2228340-05-2 | 10g |
$7312.0 | 2023-09-16 | ||
| Enamine | EN300-2007082-0.05g |
3-(2-bromoethyl)-4-chlorocinnoline |
2228340-05-2 | 0.05g |
$1428.0 | 2023-09-16 | ||
| Enamine | EN300-2007082-0.1g |
3-(2-bromoethyl)-4-chlorocinnoline |
2228340-05-2 | 0.1g |
$1496.0 | 2023-09-16 | ||
| Enamine | EN300-2007082-0.25g |
3-(2-bromoethyl)-4-chlorocinnoline |
2228340-05-2 | 0.25g |
$1564.0 | 2023-09-16 | ||
| Enamine | EN300-2007082-0.5g |
3-(2-bromoethyl)-4-chlorocinnoline |
2228340-05-2 | 0.5g |
$1632.0 | 2023-09-16 | ||
| Enamine | EN300-2007082-1.0g |
3-(2-bromoethyl)-4-chlorocinnoline |
2228340-05-2 | 1g |
$1701.0 | 2023-06-01 | ||
| Enamine | EN300-2007082-2.5g |
3-(2-bromoethyl)-4-chlorocinnoline |
2228340-05-2 | 2.5g |
$3332.0 | 2023-09-16 | ||
| Enamine | EN300-2007082-5.0g |
3-(2-bromoethyl)-4-chlorocinnoline |
2228340-05-2 | 5g |
$4930.0 | 2023-06-01 |
3-(2-bromoethyl)-4-chlorocinnoline Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 3-(2-bromoethyl)-4-chlorocinnoline
Recent Advances in the Study of 3-(2-bromoethyl)-4-chlorocinnoline (CAS: 2228340-05-2) in Chemical Biology and Pharmaceutical Research
The compound 3-(2-bromoethyl)-4-chlorocinnoline (CAS: 2228340-05-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a cinnoline core substituted with a 2-bromoethyl group at the 3-position and a chlorine atom at the 4-position, exhibits promising biological activity, particularly in the context of kinase inhibition and anticancer drug development. Recent studies have explored its synthesis, mechanism of action, and potential as a lead compound for further optimization.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 3-(2-bromoethyl)-4-chlorocinnoline, focusing on optimizing yield and purity. The study reported a novel multi-step synthesis approach starting from 4-chlorocinnoline, with the 2-bromoethyl group introduced via a palladium-catalyzed coupling reaction. This method achieved an overall yield of 68%, significantly higher than previous approaches, and demonstrated excellent reproducibility at the gram scale. The improved synthetic accessibility of this compound has facilitated further biological evaluation and structure-activity relationship (SAR) studies.
From a pharmacological perspective, 3-(2-bromoethyl)-4-chlorocinnoline has shown potent inhibitory activity against several protein kinases implicated in cancer progression. A recent preclinical study demonstrated its ability to selectively inhibit the JAK2/STAT3 signaling pathway with an IC50 of 0.87 μM, making it a promising candidate for the treatment of myeloproliferative disorders. Molecular docking studies revealed that the bromoethyl side chain plays a crucial role in binding to the kinase's hydrophobic pocket, while the chlorocinnoline core interacts with key amino acid residues in the ATP-binding site. These findings were further supported by X-ray crystallography data of the compound bound to its target protein.
The compound's potential extends beyond oncology. A 2024 study in ACS Chemical Biology reported that 3-(2-bromoethyl)-4-chlorocinnoline exhibits moderate activity against bacterial histidine kinases, suggesting possible applications in combating antibiotic-resistant pathogens. The study identified that the compound's mechanism involves covalent modification of conserved cysteine residues in the target enzymes, leading to irreversible inhibition. This unique mode of action differentiates it from conventional antibiotics and may help overcome existing resistance mechanisms.
Despite these promising findings, challenges remain in the development of 3-(2-bromoethyl)-4-chlorocinnoline as a therapeutic agent. Recent pharmacokinetic studies have highlighted its relatively short plasma half-life (t1/2 = 2.3 hours in mice) and moderate oral bioavailability (F = 32%). Current research efforts are focused on structural modifications to improve these parameters while maintaining the compound's biological activity. Several analogs with modified side chains or additional substituents on the cinnoline ring are currently under investigation.
In conclusion, 3-(2-bromoethyl)-4-chlorocinnoline represents an exciting scaffold in medicinal chemistry with demonstrated activity against multiple biological targets. The recent advances in its synthesis and biological characterization have positioned it as a valuable tool compound for further research and potential drug development. Future studies will likely focus on expanding its therapeutic applications, optimizing its pharmacological properties, and exploring combination therapies with existing drugs.
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